3-Bromo-L-tyrosine
3-Bromo-L-tyrosine
Bromo derivative of tyrosine. Urinary bromotyrosine tracks with asthma control and predicts the risk of future asthma exacerbations in children.
3-bromo-L-tyrosine is a bromoamino acid comprising an L-tyrosine core with a bromo- substituent ortho to the hydroxy group on the benzene ring. It is a bromoamino acid, a L-tyrosine derivative, a member of bromobenzenes and a non-proteinogenic L-alpha-amino acid.
3-bromo-L-tyrosine is a bromoamino acid comprising an L-tyrosine core with a bromo- substituent ortho to the hydroxy group on the benzene ring. It is a bromoamino acid, a L-tyrosine derivative, a member of bromobenzenes and a non-proteinogenic L-alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
38739-13-8
VCID:
VC20836435
InChI:
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
SMILES:
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O
Molecular Formula:
C9H10BrNO3
Molecular Weight:
260.08 g/mol
3-Bromo-L-tyrosine
CAS No.: 38739-13-8
Cat. No.: VC20836435
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bromo derivative of tyrosine. Urinary bromotyrosine tracks with asthma control and predicts the risk of future asthma exacerbations in children. 3-bromo-L-tyrosine is a bromoamino acid comprising an L-tyrosine core with a bromo- substituent ortho to the hydroxy group on the benzene ring. It is a bromoamino acid, a L-tyrosine derivative, a member of bromobenzenes and a non-proteinogenic L-alpha-amino acid. |
|---|---|
| CAS No. | 38739-13-8 |
| Molecular Formula | C9H10BrNO3 |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | HGWOSUKIFQMEIF-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O |
| SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)Br)O |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)Br)O |
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